tert-butyl N-(3-methylsulfonyl-1-bicyclo[1.1.1]pentanyl)carbamate
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Overview
Description
tert-butyl N-(3-methylsulfonyl-1-bicyclo[1.1.1]pentanyl)carbamate: is a chemical compound with the molecular formula C11H19NO4S and a molecular weight of 261.34 g/mol It is characterized by the presence of a tert-butyl carbamate group attached to a bicyclo[111]pentane ring system, which is further substituted with a methylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(3-methylsulfonyl-1-bicyclo[1.1.1]pentanyl)carbamate typically involves the following steps:
Formation of the Bicyclo[1.1.1]pentane Core: The bicyclo[1.1.1]pentane core can be synthesized through a series of cyclization reactions starting from simple precursors such as 1,3-dibromo-2-propanol.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group is introduced via sulfonylation reactions using reagents like methylsulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the tert-Butyl Carbamate Group: The final step involves the reaction of the intermediate with tert-butyl chloroformate to form the desired tert-butyl carbamate derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the carbamate group, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted bicyclo[1.1.1]pentane derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-(3-methylsulfonyl-1-bicyclo[1.1.1]pentanyl)carbamate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound can be used as a probe to study the interactions of sulfonyl-containing molecules with biological targets. Its structural features allow for the exploration of new binding sites and mechanisms of action in biological systems .
Medicine
In medicine, this compound may serve as a lead compound for the development of new drugs. Its potential pharmacological activities, such as enzyme inhibition or receptor modulation, are of interest for therapeutic applications .
Industry
In the industrial sector, this compound can be utilized in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial processes, including polymerization and surface modification .
Mechanism of Action
The mechanism of action of tert-butyl N-(3-methylsulfonyl-1-bicyclo[1.1.1]pentanyl)carbamate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The bicyclo[1.1.1]pentane core provides a rigid scaffold that can enhance binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
tert-butyl N-(3-methylsulfanyl-1-bicyclo[1.1.1]pentanyl)carbamate: Similar structure but with a methylsulfanyl group instead of a methylsulfonyl group.
tert-butyl N-(3-chloro-1-bicyclo[1.1.1]pentanyl)carbamate: Contains a chloro group instead of a methylsulfonyl group.
Uniqueness
tert-butyl N-(3-methylsulfonyl-1-bicyclo[1.1.1]pentanyl)carbamate is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
tert-butyl N-(3-methylsulfonyl-1-bicyclo[1.1.1]pentanyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4S/c1-9(2,3)16-8(13)12-10-5-11(6-10,7-10)17(4,14)15/h5-7H2,1-4H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INKRLAYWPWOHOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CC(C1)(C2)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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